molecular formula C11H9N3O B13526109 7-methoxy-1H-pyrazolo[3,4-b]quinoline

7-methoxy-1H-pyrazolo[3,4-b]quinoline

Cat. No.: B13526109
M. Wt: 199.21 g/mol
InChI Key: WDUMMJFMODWCPI-UHFFFAOYSA-N
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Description

7-Methoxy-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a methoxy group attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminobenzonitrile with hydrazine hydrate followed by cyclization can yield the desired pyrazoloquinoline structure . Another method involves the use of multicomponent reactions, where aromatic amines, aldehydes, and pyrazolones are heated together in a suitable solvent like ethylene glycol .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]quinoline: Lacks the methoxy group at the 7th position.

    7-Hydroxy-1H-pyrazolo[3,4-b]quinoline: Has a hydroxy group instead of a methoxy group at the 7th position.

    7-Chloro-1H-pyrazolo[3,4-b]quinoline: Contains a chloro group at the 7th position.

Uniqueness: The presence of the methoxy group at the 7th position in 7-methoxy-1H-pyrazolo[3,4-b]quinoline imparts unique chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

7-methoxy-1H-pyrazolo[3,4-b]quinoline

InChI

InChI=1S/C11H9N3O/c1-15-9-3-2-7-4-8-6-12-14-11(8)13-10(7)5-9/h2-6H,1H3,(H,12,13,14)

InChI Key

WDUMMJFMODWCPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(C=C2C=C1)C=NN3

Origin of Product

United States

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